N-butyl-N-methyl-2-nitroaniline
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Overview
Description
N-butyl-N-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an N-butyl-N-methylamine group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-methyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by alkylation. For instance, the nitration of N-butyl-N-methylaniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Major Products Formed
Reduction: The major product is N-butyl-N-methyl-2-aminoaniline.
Substitution: Depending on the substituent, products like N-butyl-N-methyl-2-nitro-4-bromoaniline can be formed.
Scientific Research Applications
N-butyl-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-butyl-N-methyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-nitroaniline
- N-butyl-4-nitroaniline
- 4-methyl-2-nitroaniline
Uniqueness
N-butyl-N-methyl-2-nitroaniline is unique due to the presence of both butyl and methyl groups attached to the nitrogen atom, which can influence its solubility, reactivity, and overall chemical behavior compared to other nitroanilines .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-butyl-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-9-12(2)10-7-5-6-8-11(10)13(14)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
GYVBDGSPDZOABW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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